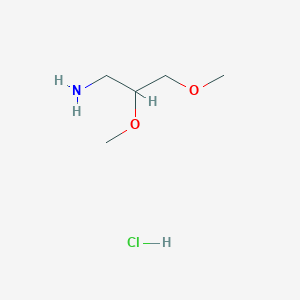
Cellohexitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cellohexitol can be synthesized through the hydrolytic hydrogenation of cellulose. This process involves the use of bifunctional catalysts that facilitate both the hydrolysis of cellulose and the subsequent hydrogenation of the resulting glucose units. Common catalysts include nickel, ruthenium, and zirconium phosphate supported nickel catalysts . The reaction typically occurs in subcritical water at elevated temperatures and pressures to enhance the efficiency of the conversion process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where cellulose is subjected to hydrolytic hydrogenation. The process is optimized to maximize the yield of this compound while minimizing the formation of by-products. The use of earth-abundant metals in catalysts has been explored to reduce costs and improve environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Cellohexitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups in its structure.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of hexaric acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. This reaction converts this compound into hexane.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. For example, acetylation of this compound using acetic anhydride results in the formation of this compound acetate.
Major Products Formed
The major products formed from the chemical reactions of this compound include hexaric acid, hexane, and this compound acetate. These products have various applications in different industries.
Scientific Research Applications
Cellohexitol has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemicals and materials, including biodegradable polymers and surfactants.
Biology: this compound serves as a carbon source for microbial fermentation processes, leading to the production of biofuels and biochemicals.
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: It is utilized in the production of food additives, cosmetics, and personal care products due to its humectant properties
Mechanism of Action
The mechanism of action of cellohexitol involves its interaction with various molecular targets and pathways. In biological systems, this compound is metabolized by enzymes that convert it into glucose and other intermediates. These intermediates enter metabolic pathways, such as glycolysis and the citric acid cycle, to produce energy and other essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Sorbitol: Like cellohexitol, sorbitol is a sugar alcohol with six carbon atoms. It is commonly used as a sweetener and humectant in food and pharmaceutical products.
Mannitol: Another sugar alcohol, mannitol, is used as a diuretic and in medical applications for reducing intracranial pressure.
Xylitol: Xylitol is a five-carbon sugar alcohol used as a sugar substitute in various food products.
Uniqueness of this compound
This compound is unique due to its derivation from cellulose, making it a renewable and sustainable compound. Its multiple hydroxyl groups provide versatility in chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h8-57H,1-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLWGQTMCIKEM-VXDFXQCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)







![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)



